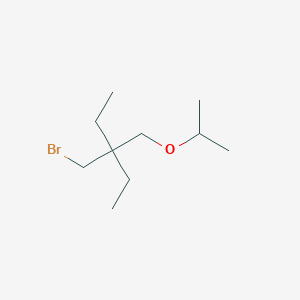
3-(4-Chlorobutyl)-4-methylthiazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorobutyl group and a methyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one typically involves the reaction of 4-chlorobutylamine with 4-methylthiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobutyl group allows for specific interactions with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: Another compound with a 4-chlorobutyl group, but with an indole ring instead of a thiazole ring.
4-Chlorobutyl chloroformate: Contains a 4-chlorobutyl group but with a chloroformate functional group.
Uniqueness
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is unique due to the combination of the thiazole ring and the 4-chlorobutyl group. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C8H12ClNOS |
|---|---|
Poids moléculaire |
205.71 g/mol |
Nom IUPAC |
3-(4-chlorobutyl)-4-methyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H12ClNOS/c1-7-6-12-8(11)10(7)5-3-2-4-9/h6H,2-5H2,1H3 |
Clé InChI |
IHLHPAXSWFMWBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=O)N1CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)




![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)






